molecular formula C14H11BrN2O3S B2639216 5-bromo-N-((2-oxo-2-phenylethyl)carbamothioyl)furan-2-carboxamide CAS No. 536722-70-0

5-bromo-N-((2-oxo-2-phenylethyl)carbamothioyl)furan-2-carboxamide

Cat. No.: B2639216
CAS No.: 536722-70-0
M. Wt: 367.22
InChI Key: VXPVYCFTNWFHGK-UHFFFAOYSA-N
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Description

5-bromo-N-((2-oxo-2-phenylethyl)carbamothioyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C14H11BrN2O3S and its molecular weight is 367.22. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The chemical compound 5-bromo-N-((2-oxo-2-phenylethyl)carbamothioyl)furan-2-carboxamide is involved in various scientific research applications, primarily in the synthesis and characterization of novel compounds with potential biological activities. For instance, research has shown the synthesis of functionalized furan-2-carboxamide derivatives, highlighting their potential in developing new antimicrobial agents. These compounds have been synthesized and evaluated for their in vitro antimicrobial activity, revealing promising results against a range of bacterial and fungal strains (Sweidan et al., 2021). Similarly, metal-based carboxamide-derived compounds, including those related to furan-2-carboxamide structures, have been synthesized and characterized for their antibacterial and antifungal activities, showing enhanced potency of metal complexes over the parent ligands (Hanif et al., 2014).

Catalysis and Chemical Reactions

The compound has also been investigated within the context of catalysis and chemical reactions. For example, chiral ruthenium(II) complexes containing acylthiourea ligands similar in structure to this compound have been synthesized and used as efficient catalysts for the asymmetric transfer hydrogenation of aromatic ketones, showcasing the utility of such compounds in facilitating stereoselective synthesis (Sheeba et al., 2014).

Antimicrobial and Antifungal Activities

A significant aspect of the research on furan-2-carboxamide derivatives, including those related to this compound, focuses on their antimicrobial and antifungal activities. Studies have highlighted the synthesis of new furan-2-carboxamide derivatives and their preliminary evaluation as antimicrobial agents, showing significant antibacterial and antimycobacterial activities against various microbial strains (Chambhare et al., 2003). Additionally, heterocyclic compounds based on azo-furanones, derived from similar furan-2-carboxamide structures, have demonstrated promising anti-avian influenza virus (H5N1) activity, indicating the potential of these compounds in antiviral research (Flefel et al., 2012).

Properties

IUPAC Name

5-bromo-N-(phenacylcarbamothioyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3S/c15-12-7-6-11(20-12)13(19)17-14(21)16-8-10(18)9-4-2-1-3-5-9/h1-7H,8H2,(H2,16,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPVYCFTNWFHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC(=S)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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